Chloroxynil

Descripción

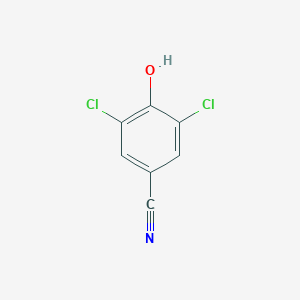

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSHOVRSMQULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022167 | |

| Record name | Chloroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-95-8 | |

| Record name | Chloroxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxynil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6X21WSVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chloroxynil

For Researchers, Scientists, and Drug Development Professionals

Chloroxynil, scientifically known as 3,5-dichloro-4-hydroxybenzonitrile, is a significant chemical compound with historical applications as a post-emergent benzonitrile (B105546) herbicide. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and degradation pathways, designed to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior and characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂NO | [2] |

| Molecular Weight | 188.01 g/mol | [2] |

| CAS Number | 1891-95-8 | [3] |

| Melting Point | 138-142 °C | [1] |

| Solubility | Slightly soluble in water, DMSO, and methanol. | |

| pKa (Predicted) | 4.91 ± 0.23 | |

| Appearance | White to off-white crystalline solid. |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the most common and practical methods being the direct chlorination of a precursor and the demethylation of a methoxy-substituted analogue.

Direct Chlorination of 4-Hydroxybenzonitrile (B152051)

A primary and efficient laboratory-scale synthesis involves the direct chlorination of 4-hydroxybenzonitrile. This method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of an iron(III) catalyst.

Experimental Protocol:

-

Materials: 4-hydroxybenzonitrile, N-chlorosuccinimide (NCS), Iron(III) chloride (catalyst), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzonitrile in the chosen solvent.

-

Add a catalytic amount of iron(III) chloride to the solution.

-

Gradually add N-chlorosuccinimide (2.2 equivalents) to the mixture while stirring.

-

Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain for a set duration (e.g., 36 hours) to ensure complete dichlorination.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane or dichloromethane/hexane) to yield pure 3,5-dichloro-4-hydroxybenzonitrile. The use of activated carbon can aid in removing colored impurities.

Demethylation of 3,5-Dichloro-4-methoxybenzonitrile (B3025367)

An alternative synthetic route involves the demethylation of 3,5-dichloro-4-methoxybenzonitrile. This method is particularly useful if the methoxy (B1213986) precursor is readily available.

Experimental Protocol:

-

Materials: 3,5-dichloro-4-methoxybenzonitrile, Lithium chloride, and N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) as a high-boiling solvent.

-

Procedure:

-

Combine 3,5-dichloro-4-methoxybenzonitrile and lithium chloride in a reaction vessel containing NMP or DMF.

-

Heat the mixture at reflux for an extended period (e.g., 24 hours).

-

After cooling, the reaction mixture is typically worked up by adding water and acidifying with a strong acid (e.g., HCl) to precipitate the product.

-

The solid product is then collected by filtration, washed with water, and dried.

-

-

Purification: Further purification can be achieved through recrystallization.

Chemical Reactivity and Signaling Pathways

The chemical reactivity of this compound is primarily dictated by its three functional groups: the hydroxyl group, the nitrile group, and the chlorinated aromatic ring.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation reactions. For instance, it can react with alkyl halides to form ether derivatives.

-

Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (3,5-dichloro-4-hydroxybenzoic acid) or amide intermediate (3,5-dichloro-4-hydroxybenzamide).

-

Aromatic Ring: The electron-withdrawing nature of the nitrile and chlorine substituents deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is susceptible to nucleophilic aromatic substitution under harsh conditions.

As a herbicide, the primary mechanism of action of this compound involves the inhibition of photosynthesis at photosystem II (PSII) . It binds to the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption leads to the production of reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and desiccation of the plant tissue.

Degradation of this compound

The environmental fate of this compound is of significant interest. Its degradation can occur through both microbial and photochemical pathways.

-

Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of this compound. The primary degradation pathway involves the hydrolysis of the nitrile group to form 3,5-dichloro-4-hydroxybenzamide (B174058) and subsequently 3,5-dichloro-4-hydroxybenzoic acid. Certain bacterial strains, such as those from the genus Rhodococcus, have been shown to facilitate this transformation. Further degradation can involve dehalogenation and aromatic ring cleavage.

-

Photodegradation: this compound can undergo photodegradation, particularly in the presence of photosensitizers like riboflavin, which can be found in natural waters. This process can involve the generation of reactive oxygen species that lead to the oxidation and breakdown of the molecule.

Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons would likely appear as a singlet in the range of 7.0-8.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration. |

| ¹³C NMR | The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon (typically around 115-120 ppm), and the carbon bearing the hydroxyl group (in the range of 150-160 ppm). |

| IR (Infrared) | Characteristic absorption bands would be observed for the O-H stretch (broad, ~3200-3600 cm⁻¹), the C≡N stretch (~2220-2260 cm⁻¹), and C-Cl stretches in the fingerprint region. |

This technical guide serves as a foundational resource for understanding the synthesis and chemical properties of this compound. The provided experimental outlines and pathway diagrams offer a framework for further research and development activities involving this and structurally related compounds.

References

Chloroxynil: A Technical Guide to a Selective Broadleaf Herbicide

Abstract: Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a selective, post-emergence herbicide belonging to the benzonitrile (B105546) class.[1][2] It is primarily effective against broadleaf weeds in cereal crops and grasslands.[1][3] The mode of action for this compound is the inhibition of photosynthesis at photosystem II, leading to rapid desiccation of the target plant tissue.[1][3][4] Although now considered largely obsolete, its study provides valuable insights into herbicide chemistry, mechanism of action, and environmental fate.[1][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, experimental protocols for its evaluation, and toxicological profile.

Chemical and Physical Properties

This compound is an off-white solid compound with the chemical formula C7H3Cl2NO.[1][6] It is slightly soluble in water and soluble in solvents like DMSO and methanol.[6] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,5-dichloro-4-hydroxybenzonitrile | [3] |

| CAS Number | 1891-95-8 | [1][3] |

| Molecular Formula | C7H3Cl2NO | [3][6] |

| Molar Mass | 188.01 g/mol | [1][3][6] |

| Melting Point | 138-142 °C | [6] |

| Boiling Point | 256.6 ± 40.0 °C (Predicted) | [6] |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) | [6] |

| Water Solubility | Slightly soluble | [1][6] |

| Appearance | Off-white solid | [1][6] |

Mechanism of Action

This compound is a photosystem II (PSII) inhibitor, classified under HRAC Group C3 (Global) or 6 (Numeric).[1] Its mechanism of action involves disrupting the electron transfer chain within the chloroplasts of susceptible plants.[1]

Specifically, this compound binds to the D1 protein subunit of the photosystem II complex.[4] This binding blocks the electron flow from quinone A (QA) to quinone B (QB), which is a critical step in the light-dependent reactions of photosynthesis.[4] The inhibition of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and subsequent damage to cell membranes, ultimately resulting in rapid cell death and desiccation of the plant tissue.[3]

References

An In-depth Technical Guide to the Discovery and Development of Chloroxynil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a post-emergent benzonitrile (B105546) herbicide developed as a chlorinated analog of bromoxynil. This technical guide provides a comprehensive overview of the discovery, history, and chemical development of this compound. It details its primary mechanism of action as a Photosystem II inhibitor, leading to oxidative stress and plant death. Furthermore, this document explores a novel application of this compound in enhancing the efficiency of Agrobacterium-mediated genetic transformation in plants. Detailed experimental protocols for its synthesis, herbicidal activity assessment, and use in genetic transformation are provided, along with quantitative data on its physicochemical properties and biological activity. Signaling pathways associated with its mode of action and experimental workflows are visually represented to facilitate a deeper understanding of its biochemical and physiological effects.

Introduction

This compound is a selective, post-emergent herbicide historically used for the control of broadleaf weeds in cereal crops.[1] Developed as a variant of the more common herbicide bromoxynil, it belongs to the benzonitrile class of compounds.[1] While its use as a herbicide has largely become obsolete, recent research has unveiled a novel and significant application for this compound in the field of plant biotechnology. Specifically, it has been shown to dramatically improve the efficiency of Agrobacterium-mediated transient transformation in various plant species.[1][2] This guide aims to provide a detailed technical overview of this compound, encompassing its historical development, chemical synthesis, mechanism of action, and protocols for its key applications.

History and Discovery

This compound was developed by May & Baker and Rhone-Poulenc as a derivative of bromoxynil, with chlorine atoms replacing the bromine atoms on the phenyl ring.[1] A study in 1972 directly compared the two, finding this compound to be less potent in controlling broadleaf weeds but also less injurious to crops such as alfalfa and red clover. Its primary application was for the post-emergence control of weeds like pigweed, mayweed, and knotweed in cereal crops, including wheat, barley, and oats. Though now considered largely obsolete for its original purpose, its rediscovery as a potent enhancer of Agrobacterium-mediated transformation has renewed interest in this compound within the research community.

Chemical and Physical Properties

This compound is an off-white solid with the IUPAC name 3,5-dichloro-4-hydroxybenzonitrile. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3,5-dichloro-4-hydroxybenzonitrile | |

| Synonyms | 2,6-Dichloro-4-cyanophenol | |

| CAS Number | 1891-95-8 | |

| Chemical Formula | C₇H₃Cl₂NO | |

| Molar Mass | 188.01 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 140 °C | |

| Solubility in Water | Slightly soluble | |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) |

Synthesis of this compound

Experimental Protocol: Chlorination of 4-Hydroxybenzonitrile (B152051) (Proposed)

Objective: To synthesize 3,5-dichloro-4-hydroxybenzonitrile by direct chlorination of 4-hydroxybenzonitrile.

Materials:

-

4-hydroxybenzonitrile

-

Glacial acetic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 4-hydroxybenzonitrile in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sulfuryl chloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude 3,5-dichloro-4-hydroxybenzonitrile by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Expected Outcome: White to off-white crystalline solid of 3,5-dichloro-4-hydroxybenzonitrile.

Synthesis Workflow

Mechanism of Action

Herbicidal Activity: Photosystem II Inhibition

This compound's primary mode of action as a herbicide is the inhibition of photosynthesis. Specifically, it acts as a Photosystem II (PSII) inhibitor by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes. This binding blocks the electron transport chain, preventing the fixation of CO₂ and the production of ATP and NADPH necessary for plant growth. The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately resulting in cell leakage, tissue necrosis, and rapid plant death.

Enhancement of Agrobacterium-Mediated Transformation

In addition to its herbicidal properties, this compound has been identified as a potent enhancer of Agrobacterium-mediated genetic transformation. Its mechanism in this context is analogous to that of acetosyringone, a well-known phenolic compound used to induce the virulence (vir) genes of Agrobacterium. By activating the expression of vir genes, this compound promotes the transfer of T-DNA from the bacterium to the plant cell, significantly increasing transformation efficiency.

Biological Activity and Efficacy

Herbicidal Efficacy

This compound is effective against a range of broadleaf weeds. While specific EC₅₀ values are not widely reported in recent literature, its classification as a photosystem II inhibitor places it in a group of herbicides known for their potent activity. A 1972 study noted it was less potent than bromoxynil.

Efficacy in Agrobacterium-Mediated Transformation

A key study demonstrated the remarkable efficacy of this compound in enhancing transient transformation in Lotus japonicus.

| Treatment | Concentration | Relative GUS Activity (fold-change vs. Control) | Reference |

| Control (DMSO) | 0.2% | 1 | |

| Acetosyringone | 100 µM | ~10 | |

| This compound | 5 µM | ~60 |

Experimental Protocols

Protocol for Evaluating Herbicidal Activity (Post-Emergence)

Objective: To assess the post-emergence herbicidal efficacy of this compound on target weed species.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

-

Pots filled with a standard potting mix

-

This compound stock solution

-

Surfactant (e.g., Tween-20)

-

Laboratory sprayer

-

Controlled environment growth chamber or greenhouse

Procedure:

-

Sow seeds of the target weed species in pots and grow them in a controlled environment until they reach the 2-4 true leaf stage.

-

Prepare a series of this compound spray solutions at different concentrations (e.g., ranging from 0.1 to 10 kg/ha ) in water, including a surfactant at a standard concentration (e.g., 0.1% v/v). Include a control group sprayed only with water and surfactant.

-

Apply the herbicide solutions evenly to the foliage of the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.

-

Return the treated plants to the controlled environment and observe them for signs of phytotoxicity (chlorosis, necrosis, stunting) over a period of 14-21 days.

-

At the end of the observation period, assess the herbicidal efficacy by visually rating the percentage of plant injury (0% = no effect, 100% = complete kill) and/or by harvesting the above-ground biomass and measuring the fresh or dry weight.

-

Calculate the percent inhibition of growth compared to the untreated control.

-

If a dose-response curve is desired, use the data to calculate the EC₅₀ value (the concentration of herbicide that causes a 50% reduction in growth).

Protocol for Agrobacterium-Mediated Transient Transformation in Lotus japonicus

This protocol is adapted from Kimura et al. (2015).

Objective: To perform Agrobacterium-mediated transient transformation of Lotus japonicus using this compound to enhance efficiency.

Materials:

-

Lotus japonicus seeds (accession MG-20)

-

Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with a reporter gene (e.g., GUS)

-

YEP medium

-

Co-cultivation medium (e.g., MS medium with B5 vitamins, 1.5% sucrose, pH 5.2)

-

This compound stock solution (in DMSO)

-

Acetosyringone stock solution (in DMSO)

-

Sterile filter paper and petri dishes

-

GUS histochemical staining solution

Procedure:

-

Sterilize L. japonicus seeds and germinate them on sterile, moist filter paper in the dark for 4 days.

-

Prepare an overnight culture of Agrobacterium in YEP medium. Pellet the bacteria by centrifugation and resuspend in the co-cultivation medium to an OD₆₀₀ of 0.1.

-

Excise hypocotyl segments (5-10 mm) from the 4-day-old seedlings.

-

Prepare co-cultivation plates by adding this compound to the co-cultivation medium to a final concentration of 5 µM. For comparison, prepare control plates with DMSO and plates with 100 µM acetosyringone.

-

Inoculate the hypocotyl segments with the Agrobacterium suspension for 30 minutes.

-

Blot the inoculated explants on sterile filter paper and place them on the co-cultivation plates.

-

Co-cultivate for 5 days in the dark at 25°C.

-

After co-cultivation, perform a GUS histochemical assay to visualize the expression of the reporter gene.

-

Quantify GUS activity using a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.

Experimental Workflow for Agrobacterium Transformation

Toxicological Data

| Parameter | Value | Species | Reference |

| LD₅₀ (oral) | 200 mg/kg | Rat | |

| LC₅₀ (96h) | 21.4-27.5 mg/L | Pimephales promelas (fathead minnow) |

Environmental Fate

This compound has a relatively short persistence in the soil. Its half-life is approximately one month in aerobic soil and about two weeks in anaerobic soil. It can also be degraded by sunlight through photochemical processes that cleave the chlorine atoms from the aromatic ring.

Conclusion

This compound, a compound with a history as a benzonitrile herbicide, has demonstrated a remarkable second life as a powerful tool in plant biotechnology. Its primary mechanism of action as a Photosystem II inhibitor, leading to the generation of reactive oxygen species, is well-understood. The recent discovery of its ability to significantly enhance Agrobacterium-mediated genetic transformation, surpassing the efficacy of standard inducers like acetosyringone, opens new avenues for improving genetic engineering in a wide range of plant species. This guide has provided a comprehensive technical overview of this compound, including detailed protocols and quantitative data, to support its application in both traditional herbicidal studies and modern plant science research. The continued exploration of such "obsolete" compounds may yet yield further valuable tools for scientific advancement.

References

Chloroxynil: A Deep Dive into its Inhibition of Photosystem II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxynil, a halogenated benzonitrile (B105546) herbicide, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase complex central to oxygenic photosynthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory action. It details the specific interactions with the D1 protein of the PSII reaction center, the consequential blockage of electron transport, and the resulting downstream physiological effects. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in plant science, herbicide development, and related fields.

Introduction to this compound and Photosystem II Inhibition

This compound is a post-emergent herbicide primarily used for the control of broadleaf weeds.[1] Its mode of action is the disruption of photosynthesis, specifically through the inhibition of Photosystem II.[2] PSII inhibitors are a major class of herbicides that bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[3][4] This binding event physically obstructs the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[5] The interruption of this critical step in the photosynthetic electron transport chain leads to a cascade of events, ultimately causing plant death. The blockage of electron flow prevents the fixation of CO2 and the production of ATP and NADPH, essential for plant growth.[6] Furthermore, the inhibition promotes the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, leading to rapid cellular desiccation and necrosis.[3][6]

Mechanism of Action: Binding to the D1 Protein

Molecular docking studies of bromoxynil (B128292) with the D1 protein suggest that it forms hydrogen bonds within the QB binding pocket.[7] This interaction stabilizes the inhibitor within the binding site, effectively preventing the binding of plastoquinone (B1678516) and halting the electron flow from QA. The binding affinity of herbicides to the D1 protein is a critical determinant of their efficacy.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of a Photosystem II inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (dissociation constant, Kd). While specific IC50 and Kd values for this compound are not widely reported in publicly available literature, the methodology for their determination is well-established. These values are crucial for comparing the efficacy of different herbicides and for structure-activity relationship (SAR) studies in the development of new herbicidal compounds.

| Parameter | Description | Typical Range for PSII Inhibitors |

| IC50 | The concentration of an inhibitor required to reduce the rate of a biological process (e.g., electron transport) by 50%. | nM to µM range |

| Kd | The equilibrium dissociation constant, representing the concentration of ligand at which half of the binding sites on a protein are occupied. A lower Kd indicates higher binding affinity. | nM to µM range |

Experimental Protocols for Studying this compound's Effects

The primary technique for investigating the effects of herbicides on Photosystem II is the chlorophyll (B73375) a fluorescence assay. This non-invasive method provides detailed information about the quantum efficiency of PSII and the status of the electron transport chain.[8][9]

Chlorophyll a Fluorescence Measurement

Objective: To determine the effect of this compound on the photochemical efficiency of Photosystem II.

Materials:

-

Plant material (e.g., isolated chloroplasts, thylakoid membranes, or whole leaves)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Tricine buffer, pH 7.5, containing sorbitol, MgCl2, and NaCl)

-

Pulse-Amplitude-Modulated (PAM) fluorometer

Protocol:

-

Sample Preparation:

-

For isolated chloroplasts or thylakoids, prepare fresh samples and suspend them in the assay buffer to a known chlorophyll concentration.

-

For whole leaves, dark-adapt the plant material for at least 30 minutes prior to measurement to ensure all PSII reaction centers are in the "open" state.[7]

-

-

Incubation with this compound:

-

Add varying concentrations of this compound to the chloroplast/thylakoid suspension or apply to the leaf surface.

-

Incubate for a defined period to allow for inhibitor binding.

-

-

Fluorescence Measurement:

-

Use a PAM fluorometer to measure the following parameters:

-

F0: Minimum fluorescence (all reaction centers are open).

-

Fm: Maximum fluorescence (all reaction centers are closed by a saturating light pulse).

-

Fv: Variable fluorescence (Fm - F0).

-

-

The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm .

-

-

Data Analysis:

-

Plot the Fv/Fm ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Electron Transport Rate (ETR) Measurement

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic electron transport.

Materials:

-

Same as for chlorophyll fluorescence measurement.

-

PAM fluorometer with actinic light source.

Protocol:

-

Follow steps 1 and 2 from the chlorophyll fluorescence measurement protocol.

-

ETR Measurement:

-

Expose the sample to a constant actinic light source.

-

Measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').

-

The effective quantum yield of PSII (ΦPSII) is calculated as (Fm' - Fs) / Fm'.

-

The electron transport rate (ETR) is calculated as: ETR = ΦPSII * PAR * 0.5 * 0.84, where PAR is the photosynthetically active radiation.

-

-

Data Analysis:

-

Plot the ETR against the this compound concentration to determine the inhibitory effect.

-

Visualizing the Impact of this compound

Signaling Pathway of PSII Inhibition

The binding of this compound to the D1 protein initiates a series of events that disrupt normal photosynthetic function. This can be visualized as a signaling cascade.

Caption: Inhibition of PSII by this compound.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for this compound can be illustrated as a clear workflow.

Caption: Workflow for IC50 determination.

Conclusion

This compound is an effective herbicide that targets a fundamental process in plant life, photosynthesis. Its specific inhibition of electron transport within Photosystem II by binding to the D1 protein provides a clear mechanism of action. The experimental protocols outlined in this guide, particularly chlorophyll fluorescence analysis, offer robust methods for quantifying its inhibitory effects. A thorough understanding of the molecular interactions and physiological consequences of this compound's activity is essential for the development of more effective and selective herbicides, as well as for fundamental research into the intricacies of photosynthesis. Further research, including crystallographic studies of this compound bound to the D1 protein and detailed quantitative analysis of its binding kinetics, will continue to refine our understanding of this important class of herbicides.

References

- 1. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of herbicides with photosynthetic electron transport [agris.fao.org]

- 5. ableweb.org [ableweb.org]

- 6. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A quantitative structure–function relationship for the Photosystem II reaction center: Supermolecular behavior in natural photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Chloroxynil: A Technical Guide for Researchers

CAS Number: 1891-95-8 Molecular Formula: C₇H₃Cl₂NO

This technical guide provides an in-depth overview of Chloroxynil, a substituted benzonitrile (B105546) with applications in both agriculture and biotechnology. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, mechanisms of action, and key experimental applications.

Chemical and Physical Properties

This compound, also known as 3,5-dichloro-4-hydroxybenzonitrile, is an off-white solid compound.[1] It is characterized by a chlorinated phenolic structure.[2] While it is slightly soluble in water, it is more soluble in organic solvents like DMSO and methanol.[1][3]

| Property | Value | Source |

| CAS Number | 1891-95-8 | [2] |

| Molecular Formula | C₇H₃Cl₂NO | |

| Molar Mass | 188.01 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 140 °C (284 °F; 413 K) | |

| Boiling Point (Predicted) | 256.6 ± 40.0 °C | |

| Water Solubility | Slightly soluble | |

| Vapor Pressure | 0.00947 mmHg at 25°C |

Synthesis of this compound

A plausible synthesis route for this compound (3,5-dichloro-4-hydroxybenzonitrile) involves the demethylation of 3,5-dichloro-4-methoxybenzonitrile. This process can be achieved by reacting the methoxy (B1213986) precursor with an alkali metal compound, such as lithium chloride, at an elevated temperature. The reaction is typically carried out in a high-boiling point solvent like N-methylpyrrolidone. Following the demethylation, the resulting phenate salt is treated with a strong acid, such as hydrochloric acid, to yield the final product, 3,5-dichloro-4-hydroxybenzonitrile.

Mechanisms of Action

This compound exhibits two distinct mechanisms of action depending on the biological context: as a herbicide and as a facilitator of genetic transformation in plants.

Herbicidal Activity: Inhibition of Photosystem II

As a herbicide, this compound acts by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This binding blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), leading to a buildup of reactive oxygen species and ultimately causing photo-oxidative damage and cell death in susceptible plants.

Role in Biotechnology: Enhancement of Agrobacterium-mediated Transformation

In the field of plant biotechnology, this compound has been identified as a potent enhancer of Agrobacterium tumefaciens-mediated genetic transformation. Its mechanism of action is similar to that of acetosyringone (B1664989), a well-known phenolic compound used to induce the virulence (vir) genes of Agrobacterium. This compound activates the expression of vir genes, which encode the protein machinery necessary for the excision, transfer, and integration of the T-DNA from the bacterial Ti plasmid into the plant genome. Studies have shown that this compound can be significantly more effective than acetosyringone at increasing transformation efficiency in certain plant species.

Key Experimental Protocol: Agrobacterium-mediated Transformation of Lotus japonicus

The following protocol is based on the methodology described by Kimura et al. (2015), who identified this compound as a potent enhancer of transformation in the model legume Lotus japonicus.

Objective: To achieve efficient transient transformation of Lotus japonicus using Agrobacterium tumefaciens supplemented with this compound.

Materials:

-

Lotus japonicus (accession Miyakojima MG-20) seeds

-

Agrobacterium tumefaciens strain EHA105 carrying a binary vector with a reporter gene (e.g., GUS with an intron)

-

Co-cultivation medium

-

This compound stock solution (in DMSO)

-

Acetosyringone stock solution (in DMSO)

-

DMSO (negative control)

-

Sterile water, petri dishes, and filter paper

Procedure:

-

Plant Material Preparation:

-

Sterilize L. japonicus seeds and germinate them in the dark for 4 days.

-

Excise hypocotyl segments from the seedlings to be used as explants.

-

-

Agrobacterium Culture:

-

Grow A. tumefaciens strain EHA105 in a suitable liquid medium (e.g., YEP) to an appropriate optical density (e.g., OD₆₀₀ = 0.1).

-

-

Co-cultivation:

-

Prepare co-cultivation medium and dispense it into petri dishes.

-

Add this compound to the medium at various concentrations (e.g., up to 5 µM). Include control plates with DMSO only and plates with a standard concentration of acetosyringone (e.g., 100 µM).

-

Inoculate the hypocotyl segments with the Agrobacterium culture.

-

Place the inoculated explants on the prepared co-cultivation medium.

-

Incubate the plates for 5 days under appropriate conditions.

-

-

Quantification of Transformation Efficiency:

-

After the co-cultivation period, perform a quantitative analysis of the reporter gene activity (e.g., GUS assay).

-

The GUS protein is only produced if the T-DNA is successfully transferred and expressed in the plant cell nucleus.

-

Compare the reporter gene activity in explants treated with this compound to the negative control (DMSO) and the acetosyringone control.

-

Expected Results:

Treatment with 5 µM this compound has been shown to result in a 60-fold higher transient transformation efficiency compared to the control and a 6-fold higher efficiency compared to acetosyringone treatment in L. japonicus.

Toxicological and Ecotoxicological Data

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, skin, and respiratory system. Due to its persistence in the environment, its use is regulated in many regions.

| Endpoint | Value | Species | Source |

| Acute Oral LD₅₀ | 200 mg/kg | Rat | |

| Acute Aquatic LC₅₀ (96h) | 21.4 - 27.5 mg/L | Pimephales promelas (fathead minnow) |

Soil Behavior:

-

Aerobic Soil: Persistence of about one month.

-

Anaerobic Soil: Persistence of about two weeks.

-

Photodegradation: Can be degraded by sunlight through the splitting of chlorine atoms.

This guide provides a summary of the key technical information regarding this compound. Researchers should consult the primary literature and relevant safety data sheets for more detailed information before working with this compound.

References

- 1. A Novel Phenolic Compound, this compound, Improves Agrobacterium-Mediated Transient Transformation in Lotus japonicus | PLOS One [journals.plos.org]

- 2. A Novel Phenolic Compound, this compound, Improves Agrobacterium-Mediated Transient Transformation in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Challenges of Chloroxynil Formulation: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of Chloroxynil, a significant herbicide. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and agrochemical formulation, offering in-depth data, experimental protocols, and visual representations of key processes.

This compound (3,5-dichloro-4-hydroxybenzonitrile) is a nitrile herbicide effective against broadleaf weeds.[1][2] Its efficacy and formulation depend heavily on its physico-chemical properties, particularly its solubility and stability in various solvent systems. Understanding these characteristics is paramount for developing stable, effective, and safe formulations.

Core Physico-Chemical Properties

This compound is an off-white solid with a melting point in the range of 138-142°C.[3][4] Its molecular formula is C7H3Cl2NO, and it has a molar mass of 188.01 g/mol .[3]

Section 1: Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

| Methanol | Slightly soluble |

Note: Quantitative solubility values are not consistently reported in publicly available literature. The data presented is based on qualitative descriptors found in chemical databases.

Experimental Protocol for Determining Solubility (Flask Method)

The following is a generalized protocol for determining the solubility of a compound like this compound in various solvents, based on the flask method, which is suitable for substances with solubility above 10⁻² g/L.

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate and Report: The experiment is repeated to ensure reproducibility, and the solubility is reported in units such as mg/mL or g/L at the specified temperature.

Caption: Experimental workflow for determining this compound solubility.

Section 2: Stability Profile of this compound

The stability of this compound is crucial for its shelf-life and efficacy. Degradation can be influenced by factors such as solvent, pH, temperature, and light.

Degradation Pathways

This compound can degrade through several pathways, including hydrolysis and photolysis. In soil, it has a half-life of about a month in aerobic conditions and two weeks in anaerobic conditions. Sunlight can cause photochemical degradation by splitting off the chlorine atoms. Hydrolysis of the nitrile group can also occur, leading to the formation of the corresponding amide and carboxylic acid.

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Stability Testing (HPLC Method)

A stability-indicating HPLC method is essential for quantifying the decrease of the active substance and the formation of degradation products over time.

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Stress Conditions: Subject the solutions to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), different pH values (e.g., acidic, neutral, basic), and exposure to UV light.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the samples.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water (with a pH modifier like formic acid) in a gradient elution mode. Detection is typically performed using a UV detector.

-

Data Analysis: Quantify the peak area of this compound and any degradation products at each time point. Calculate the degradation rate and half-life (t₁/₂) of this compound under each condition.

Table 2: Illustrative Stability Data for this compound (Hypothetical)

| Solvent | Condition | Half-life (t₁/₂) | Key Degradation Products |

| Methanol | 40°C | Data not available | - |

| Acetonitrile/Water (1:1) | pH 4, 25°C | Data not available | - |

| Acetonitrile/Water (1:1) | pH 7, 25°C | Data not available | - |

| Acetonitrile/Water (1:1) | pH 9, 25°C | Data not available | - |

| Methanol | UV light (365 nm) | Data not available | Dechlorinated species |

Section 3: Analytical Methodologies

The quantification of this compound in solubility and stability studies relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC Method Parameters

A general-purpose HPLC method for this compound analysis would typically involve:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with an acid modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative data in the public domain, the provided protocols and theoretical frameworks offer a solid foundation for researchers and formulation scientists. Further empirical studies are necessary to fully characterize the behavior of this compound in a broader range of solvents and under various environmental conditions to optimize its formulation for agricultural and other applications.

References

Initial Investigations into Chloroxynil's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a chemical compound initially developed as a post-emergent benzonitrile (B105546) herbicide. Its primary mechanism of action in plants is the inhibition of electron transfer in photosystem II, disrupting photosynthesis.[1] More recent investigations have unveiled its potential beyond agriculture, with studies exploring its anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the initial investigations into this compound's biological activity, detailing its herbicidal effects, its emerging role as a potential anticancer agent targeting the Wnt/β-catenin signaling pathway, and its broad-spectrum antimicrobial capabilities. This document consolidates available quantitative data, outlines key experimental protocols, and presents visual diagrams of the relevant biological pathways and experimental workflows to support further research and development.

Herbicidal Activity: Inhibition of Photosystem II

This compound's primary established biological activity is its function as a herbicide, specifically targeting the photosynthetic process in broad-leaved weeds.[1]

Mechanism of Action

This compound acts as an inhibitor of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. By binding to the QB site on the D1 protein of the PSII complex, this compound blocks the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the photosynthetic electron transport chain leads to a buildup of highly reactive oxygen species, causing rapid photo-oxidative damage to the plant cells and ultimately leading to necrosis and death of the weed.

Quantitative Data: Herbicidal Efficacy

| Parameter | Value | Organism | Reference |

| EC50 Range (General Photosynthetic Herbicides) | 0.003 - 407 µM | Lemna paucicostata | [2] |

Experimental Protocol: Photosystem II Inhibition Assay

The inhibitory effect of this compound on PSII can be assessed using chlorophyll (B73375) a fluorescence measurements. This non-invasive technique allows for the real-time monitoring of photosynthetic efficiency.

Objective: To determine the effect of this compound on the photochemical quantum yield of Photosystem II.

Materials:

-

Isolated thylakoid membranes from a suitable plant species (e.g., spinach).

-

This compound solutions of varying concentrations.

-

A pulse-amplitude-modulation (PAM) fluorometer.

-

Assay buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2).

-

Electron acceptors (e.g., 2,6-dichloro-p-benzoquinone).

Procedure:

-

Isolate thylakoid membranes from fresh plant leaves using standard differential centrifugation methods.

-

Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

Dark-adapt the thylakoid samples for at least 30 minutes.

-

Add varying concentrations of this compound to the thylakoid suspensions. A control sample with no this compound should be included.

-

Measure the minimal fluorescence (F0) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F0)/Fm.

-

Plot the Fv/Fm values against the this compound concentration to determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for Enhancing Agrobacterium-Mediated Transformation with Chloroxynil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant genetic engineering. However, its efficiency can be limited in many plant species, particularly legumes and monocots.[1][2][3] Traditional methods often rely on the use of phenolic compounds like acetosyringone (B1664989) (AS) to induce the virulence (vir) genes of Agrobacterium, which are essential for the transfer of T-DNA into the plant genome.[2][4] Recent research has identified chloroxynil (CX), a novel phenolic compound, as a significantly more potent enhancer of Agrobacterium-mediated transformation than acetosyringone.

These application notes provide a comprehensive guide to using this compound to improve the efficiency of Agrobacterium-mediated transformation in various plant species. The protocols are based on peer-reviewed research and are intended for use by researchers in academic and industrial settings.

Mechanism of Action

This compound, similar to acetosyringone, functions by activating the expression of Agrobacterium vir genes. The vir genes encode the proteins necessary for the processing and transfer of the T-DNA from the Agrobacterium Ti plasmid into the plant cell nucleus. The proposed signaling pathway for vir gene induction by phenolic compounds like this compound is initiated by the bacterial membrane receptor kinase VirA. Upon sensing these phenolics, VirA autophosphorylates and subsequently transfers the phosphate (B84403) group to the transcriptional regulator VirG. Phosphorylated VirG then acts as a transcriptional activator, binding to the promoter regions of other vir genes and initiating their expression. This leads to the assembly of the T-DNA transfer machinery and subsequent integration of the T-DNA into the plant genome.

Caption: Signaling pathway of this compound-induced vir gene activation in Agrobacterium.

Data Presentation

The following tables summarize the quantitative data from studies on the effect of this compound on Agrobacterium-mediated transformation efficiency.

Table 1: Effect of this compound on Transient Transformation Efficiency in Lotus japonicus

| Treatment | Concentration (µM) | Relative GUS Activity (fold increase vs. Control) |

| Control (DMSO) | - | 1.0 |

| This compound (CX) | 0.05 | No significant difference |

| This compound (CX) | 0.5 | No significant difference |

| This compound (CX) | 5 | 61.3 |

| Acetosyringone (AS) | 100 | 10.6 |

Data from transient transformation of L. japonicus hypocotyls with Agrobacterium strain EHA105.

Table 2: Comparison of this compound and Acetosyringone on Stable Transformation of Lotus japonicus

| Treatment | Concentration (µM) | Callus Induction Efficiency (%) | Transformation Efficiency (%) |

| Control | - | 27.4 | 0 |

| Acetosyringone (AS) | 100 | 15.0 | 2.2 |

| This compound (CX) | 5 | 50.2 | 3.3 |

Transformation efficiency is defined as the percentage of explants that produced transgenic plants.

Table 3: Effect of this compound on Transient Transformation in Rice (Oryza sativa)

| Treatment | Concentration (µM) | Relative GUS Activity (fold increase vs. Control) |

| Control | - | 1.0 |

| This compound (CX) | 5 | 10.6 |

Data from transient transformation of rice calli.

Table 4: Effect of this compound on Transformation Efficiency in Lily (Lilium cv 'Manissa')

| Treatment | Concentration (µM) | Transformation Efficiency (%) |

| Acetosyringone (AS) | 100 | 6.6 |

| This compound (CX) | 4 | 11.1 |

Experimental Protocols

The following are detailed protocols for using this compound to enhance Agrobacterium-mediated transformation, adapted from published research.

Protocol 1: Transient and Stable Transformation of Lotus japonicus

This protocol is adapted from Kimura et al., 2015.

1. Plant Material and Explant Preparation:

-

Sterilize Lotus japonicus seeds and germinate them on a suitable medium in the dark for 4 days.

-

Excise hypocotyl segments (approximately 5-7 mm in length) from the seedlings to be used as explants.

2. Agrobacterium Preparation:

-

Culture Agrobacterium tumefaciens strain EHA105 or GV3101 harboring the desired binary vector in YEP medium with appropriate antibiotics at 28°C overnight.

-

Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium to an OD600 of 0.1.

3. Co-cultivation:

-

Add this compound to the co-cultivation medium to a final concentration of 5 µM. A stock solution of this compound can be prepared in DMSO. Include a control with DMSO only and another with 100 µM acetosyringone for comparison.

-

Immerse the hypocotyl explants in the Agrobacterium suspension for 10-15 minutes.

-

Place the explants on a solid co-cultivation medium containing 5 µM this compound.

-

Incubate the plates in the dark at 25°C for 5 days.

4. Selection and Regeneration (for Stable Transformation):

-

After co-cultivation, wash the explants with sterile water containing an antibiotic such as meropenem (B701) (25 mg/L) to eliminate Agrobacterium.

-

Transfer the explants to a shoot induction medium (SIM) containing selection agents (e.g., 50 mg/L hygromycin) and antibiotics to suppress bacterial growth.

-

Subculture the explants on fresh SIM every 2 weeks until shoots regenerate.

-

Root the regenerated shoots on a suitable rooting medium.

5. Analysis of Transient Expression:

-

For transient expression analysis, perform a GUS histochemical assay or quantify GUS activity using a fluorometric assay after the 5-day co-cultivation period.

Caption: Workflow for Lotus japonicus transformation using this compound.

Protocol 2: Transformation of Rice (Oryza sativa)

This protocol is a modification for monocots, based on the findings of Kimura et al., 2015.

1. Plant Material:

-

Use embryogenic calli derived from mature rice seeds as explants.

2. Agrobacterium Preparation:

-

Prepare the Agrobacterium culture as described in Protocol 1.

3. Co-cultivation:

-

Inoculate the rice calli with the Agrobacterium suspension.

-

Co-cultivate the calli on a suitable medium supplemented with 5 µM this compound for 3-5 days in the dark.

4. Selection and Regeneration:

-

After co-cultivation, wash the calli to remove excess Agrobacterium.

-

Transfer the calli to a selection medium containing appropriate antibiotics (e.g., hygromycin) and an agent to inhibit bacterial growth (e.g., cefotaxime).

-

Subculture the resistant calli until regeneration of plantlets.

Protocol 3: Transformation of Lily (Lilium)

This protocol is based on the study by Abbasi et al., 2020.

1. Plant Material:

-

Use bulb scales from in vitro grown lily plants as explants.

2. Agrobacterium Preparation:

-

Prepare the Agrobacterium culture as described in Protocol 1.

3. Inoculation and Co-cultivation:

-

Add this compound to both the inoculation and co-cultivation media to a final concentration of 4 µM.

-

Inoculate the bulb scale explants with the Agrobacterium suspension.

-

Co-cultivate the explants for 3-5 days in the dark.

4. Selection and Regeneration:

-

Following co-cultivation, transfer the explants to a selection medium containing kanamycin (B1662678) (or another appropriate selection agent) and an antibiotic to eliminate Agrobacterium.

-

Culture the explants until callus formation and subsequent shoot regeneration.

Caption: General workflow for plant transformation using this compound.

Concluding Remarks

The use of this compound presents a significant advancement in Agrobacterium-mediated plant transformation technology. Its ability to enhance transformation efficiency at low concentrations makes it a cost-effective and powerful tool for the genetic engineering of a broader range of plant species, including those previously considered recalcitrant to transformation. Researchers are encouraged to optimize the concentration of this compound and other transformation parameters for their specific plant species and experimental systems.

References

- 1. A Novel Phenolic Compound, this compound, Improves Agrobacterium-Mediated Transient Transformation in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Phenolic Compound, this compound, Improves Agrobacterium-Mediated Transient Transformation in Lotus japonicus | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Agrobacterium-Mediated Plant Transformation: the Biology behind the “Gene-Jockeying” Tool - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chloroxynil in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a halogenated phenolic compound traditionally classified as a post-emergence herbicide. Its primary mode of action is the inhibition of Photosystem II, leading to the disruption of photosynthesis and subsequent production of reactive oxygen species, causing rapid desiccation of plant tissues. While its herbicidal properties are well-documented, recent research has unveiled a novel application for this compound in the field of plant tissue culture, specifically in enhancing the efficiency of Agrobacterium-mediated genetic transformation.

This document provides detailed protocols and application notes for the use of this compound in plant tissue culture, with a primary focus on its role as an enhancer of Agrobacterium-mediated transformation. It also touches upon its herbicidal mechanism of action to provide a comprehensive understanding of its effects on plant cells.

Key Applications in Plant Tissue Culture

The primary and most well-documented application of this compound in plant tissue culture is the enhancement of Agrobacterium-mediated transformation efficiency in various plant species.

Enhancement of Agrobacterium-Mediated Transformation

This compound has been identified as a potent activator of Agrobacterium tumefaciens virulence (vir) genes, similar to the well-known phenolic inducer, acetosyringone[1][2][3]. By stimulating the expression of vir genes, this compound significantly increases the frequency of T-DNA transfer from Agrobacterium to the plant genome, leading to higher transformation efficiencies[1].

Table 1: Comparative Efficacy of this compound and Acetosyringone (B1664989) in Agrobacterium-Mediated Transient Transformation of Lotus japonicus

| Treatment | Concentration (µM) | Relative GUS Activity (fold increase over control) | Reference |

| Control (DMSO) | - | 1 | |

| Acetosyringone | 100 | ~10 | |

| This compound | 5 | ~60 |

Data derived from Kimura M, Cutler S, Isobe S. (2015). A Novel Phenolic Compound, this compound, Improves Agrobacterium-Mediated Transient Transformation in Lotus japonicus. PLoS One.

Experimental Protocols

Protocol for Enhancing Agrobacterium-Mediated Transformation of Lotus japonicus Explants

This protocol is adapted from the findings of Kimura et al. (2015).

Materials:

-

Lotus japonicus seeds

-

Agrobacterium tumefaciens strain (e.g., EHA105 or GV3101) harboring a binary vector with the gene of interest and a selectable marker

-

This compound (Stock solution: 5 mM in DMSO)

-

Acetosyringone (Stock solution: 100 mM in DMSO)

-

Murashige and Skoog (MS) medium, including vitamins and sucrose

-

Phytohormones (e.g., BAP, NAA) as required for callus induction and regeneration of the specific plant species

-

Antibiotics for selecting transformed plant cells (e.g., hygromycin, kanamycin) and for eliminating Agrobacterium after co-cultivation (e.g., cefotaxime, carbenicillin)

-

Sterile petri dishes, filter paper, and other standard tissue culture labware

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Explant Preparation:

-

Sterilize Lotus japonicus seeds and germinate them on a suitable medium in the dark.

-

Aseptically excise hypocotyl segments from 4-day-old seedlings to be used as explants.

-

-

Agrobacterium Culture Preparation:

-

Inoculate a single colony of the Agrobacterium strain into liquid YEP medium containing appropriate antibiotics and grow overnight at 28°C with shaking.

-

Pellet the bacterial cells by centrifugation and resuspend them in co-cultivation medium to the desired optical density (e.g., OD₆₀₀ = 0.1).

-

-

Co-cultivation:

-

Prepare co-cultivation medium (e.g., MS-based medium) supplemented with the desired concentration of this compound. A final concentration of 5 µM this compound has been shown to be highly effective. For comparison, a control with 0.2% DMSO and a treatment with 100 µM acetosyringone can be included.

-

Immerse the prepared hypocotyl explants in the Agrobacterium suspension for a short period (e.g., 10-30 minutes).

-

Blot the explants on sterile filter paper to remove excess bacteria and place them on the co-cultivation medium solidified with agar (B569324) in petri dishes.

-

Incubate the plates in the dark at 25°C for 3-5 days.

-

-

Selection and Regeneration:

-

After the co-cultivation period, transfer the explants to a selection medium. This medium should contain the appropriate selective antibiotic (e.g., hygromycin) to inhibit the growth of non-transformed cells and an antibiotic to eliminate the Agrobacterium (e.g., cefotaxime).

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Once resistant calli are formed, transfer them to a regeneration medium with appropriate plant growth regulators to induce shoot formation.

-

Root the regenerated shoots on a rooting medium and then transfer the plantlets to soil for acclimatization.

-

Table 2: Suggested Concentrations for Stock Solutions and Working Solutions

| Compound | Stock Solution Concentration | Solvent | Working Concentration |

| This compound | 5 mM | DMSO | 5 µM |

| Acetosyringone | 100 mM | DMSO | 100 µM |

| Hygromycin | 50 mg/mL | Water | 10-50 mg/L |

| Cefotaxime | 250 mg/mL | Water | 250-500 mg/L |

Mode of Action and Signaling Pathways

Herbicidal Action: Inhibition of Photosystem II

This compound's primary herbicidal activity stems from its ability to inhibit electron transport in Photosystem II (PSII) within the chloroplasts. It binds to the QB site on the D1 protein of the PSII reaction center, blocking the electron flow to plastoquinone. This disruption of the photosynthetic electron transport chain leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and desiccation of the plant tissue.

Caption: Herbicidal mode of action of this compound via inhibition of Photosystem II.

Enhancement of Transformation: Activation of Agrobacterium vir Genes

In the context of plant transformation, this compound acts as a signaling molecule that is recognized by Agrobacterium tumefaciens. Similar to other phenolic compounds released by wounded plant cells, this compound activates the bacterial VirA/VirG two-component system. This initiates a signaling cascade that leads to the induction of the vir gene operon on the Ti plasmid. The products of the vir genes are essential for the processing and transfer of the T-DNA from the bacterium into the plant cell nucleus.

Caption: this compound-mediated activation of Agrobacterium vir genes for T-DNA transfer.

Phytotoxicity and Considerations for General Use

While this compound shows great promise for enhancing Agrobacterium-mediated transformation at low micromolar concentrations, it is crucial to remember its herbicidal nature. At higher concentrations, this compound will be phytotoxic to plant tissues in culture, leading to necrosis and death of the explants. The susceptibility to this compound can vary significantly between plant species and even between different explant types of the same species.

Currently, there is a lack of published data on the systematic evaluation of this compound's phytotoxicity across a wide range of plant species in tissue culture. Therefore, if considering this compound for applications other than transformation enhancement, it is imperative to conduct a thorough dose-response experiment to determine the optimal, non-phytotoxic concentration for the specific plant system.

General recommendations for handling this compound:

-

Always prepare a fresh dilution of this compound from a DMSO stock solution for each experiment.

-

Conduct pilot experiments with a range of concentrations to determine the optimal level for your specific application and plant species.

-

Observe explants closely for any signs of phytotoxicity, such as browning, necrosis, or growth inhibition.

-

Use appropriate personal protective equipment when handling this compound powder and stock solutions.

Experimental Workflow Diagram

Caption: Workflow for Agrobacterium-mediated transformation using this compound.

Conclusion

This compound has emerged as a valuable tool for enhancing the efficiency of Agrobacterium-mediated genetic transformation in plants. Its application at low micromolar concentrations can lead to a significant increase in transformation events. However, researchers must be mindful of its inherent phytotoxicity at higher concentrations. The protocols and information provided herein serve as a guide for the successful application of this compound in plant tissue culture, primarily for transformation purposes. Further research is warranted to explore other potential applications and to establish species-specific phytotoxicity levels for its broader use in plant biotechnology.

References

Application Notes and Protocols for Chloroxynil-Mediated Vir Gene Induction

For researchers, scientists, and drug development professionals seeking to enhance Agrobacterium tumefaciens-mediated transformation, chloroxynil has emerged as a potent inducer of virulence (vir) genes, in some cases surpassing the efficacy of the commonly used acetosyringone (B1664989). These application notes provide a comprehensive guide to utilizing this compound for optimal vir gene induction, including detailed protocols and quantitative data derived from peer-reviewed studies.

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant genetic engineering. The process is initiated by the activation of the vir regulon in the bacterium, a step triggered by phenolic compounds released from wounded plant tissues.[1][2] this compound, a phenolic compound, has been identified as a highly effective inducer of vir gene expression, leading to significantly improved transformation efficiencies in various plant species, including legumes and monocots.[1][2][3][4][5] Characterization of its mode of action indicates that it enhances transformation by activating Agrobacterium vir gene expression in a manner similar to acetosyringone.[1][3][5][6]

Data Presentation: this compound Concentration and its Effects

The optimal concentration of this compound is critical for maximizing vir gene induction and transformation efficiency while minimizing cytotoxicity to plant tissues. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound Concentration on Transient Transformation Efficiency (GUS Activity) in Lotus japonicus

| This compound (CX) Conc. (µM) | Acetosyringone (AS) Conc. (µM) | Fold Increase in GUS Activity (vs. Control) | Fold Increase in GUS Activity (vs. 100 µM AS) | Reference |

| 0.05 | - | No significant activity | - | [1] |

| 0.5 | - | No significant activity | - | [1] |

| 5 | - | 61.3 | 5.8 | [1] |

| - | 100 | Not specified | - | [1] |

Data derived from Kimura M, Cutler S, Isobe S (2015).[1] The control was DMSO (0.2%).[1] GUS activity for 50 µM CX was not analyzed due to its toxic effect on plant cells.[1][3]

Table 2: Effect of this compound Concentration on virB1 Gene Expression in A. tumefaciens EHA105

| This compound (CX) Conc. (µM) | Relative virB1 Expression Level (Normalized to 16S rRNA) | Reference |

| 0 | ~1 | [6] |

| 0.05 | ~1 | [6] |

| 0.5 | ~2.5 | [6] |

| 5 | ~12.5 | [6] |

| 50 | ~35 | [1][6] |

Data derived from Kimura M, Cutler S, Isobe S (2015).[6] This demonstrates a dose-dependent activation of the VirB1 gene, with the highest induction at 50 µM.[1] However, this concentration causes severe damage to L. japonicus cells.[1]

Table 3: Comparison of this compound and Acetosyringone in Monocot Transformation (Lilium cv 'Manissa')

| Inducer | Concentration (µM) | Transformation Efficiency (%) | Reference |

| This compound (CX) | 4 | 11.1 | [4] |

| Acetosyringone (AS) | 100 | 6.6 | [4] |

Data derived from Abbasi H, et al. (2020).[4] This study highlights this compound's superior performance even at a much lower concentration compared to acetosyringone in a monocot species.

Signaling Pathways and Workflows

Diagram 1: Agrobacterium Virulence Gene Induction Pathway

Caption: The VirA/VirG two-component system senses phenolics, activating vir gene expression.

Diagram 2: Experimental Workflow for Vir Gene Induction and Analysis

Caption: Workflow for this compound-based vir gene induction and subsequent qPCR analysis.

Experimental Protocols

Protocol 1: Agrobacterium vir Gene Induction with this compound

This protocol is adapted from methodologies that have successfully demonstrated vir gene induction using this compound.[1][2]

Materials:

-

Agrobacterium tumefaciens strain (e.g., EHA105, GV3101)

-

YEP or LB medium

-

Co-cultivation or induction medium (e.g., MS-based medium, AB medium)

-

This compound (CX) stock solution (e.g., 10 mM in DMSO)

-

Spectrophotometer

-

Centrifuge and sterile tubes

-

Shaking incubator

Procedure:

-

Culture Preparation: Inoculate a single colony of A. tumefaciens into 5 mL of YEP or LB medium containing appropriate antibiotics. Grow overnight at 28-30°C with shaking (200-250 rpm).

-

Sub-culturing: The next day, dilute the overnight culture into fresh YEP or LB medium and grow until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.8-1.0 (log phase).

-

Cell Harvesting and Resuspension: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Induction Setup: Resuspend the bacterial pellet in the desired volume of co-cultivation/induction medium to a final OD₆₀₀ of ~0.1.

-

This compound Addition: Add this compound from the stock solution to the resuspended culture to achieve the desired final concentration. Recommended concentrations to test are between 4 µM and 50 µM.[1][4] A negative control (DMSO only) should be included.

-

Induction Incubation: Incubate the culture at 25°C for 20 hours with gentle shaking.[2][6]

-

Downstream Application: The induced Agrobacterium culture is now ready for plant transformation (co-cultivation with explants) or for gene expression analysis.

Protocol 2: Quantification of vir Gene Expression by Real-Time qPCR

This protocol allows for the quantitative measurement of vir gene induction levels.[2][6]

Materials:

-

Induced Agrobacterium cells (from Protocol 1)

-

RNA isolation kit (e.g., Nucleospin RNA)

-

cDNA synthesis kit (e.g., PrimeScript II 1st strand cDNA Synthesis Kit)

-

Real-time PCR system

-

SYBR Green or TaqMan master mix

-

Primers for the target vir gene (e.g., VirB1) and a reference gene (e.g., 16S rRNA)

Procedure:

-

RNA Isolation: a. Pellet 1-2 mL of the induced Agrobacterium culture by centrifugation at 15,000 rpm for 10 minutes at 4°C.[2] b. Isolate total RNA from the pellet using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: a. Quantify the isolated RNA and assess its purity (A260/A280 ratio). b. Perform reverse transcription on 1 µg of total RNA using a cDNA synthesis kit to generate first-strand cDNA.

-